molecular formula C10H10ClFO B13051181 2-Chloro-4-cyclobutoxy-1-fluorobenzene

2-Chloro-4-cyclobutoxy-1-fluorobenzene

Katalognummer: B13051181
Molekulargewicht: 200.64 g/mol
InChI-Schlüssel: UXHUXGUECPJNFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-cyclobutoxy-1-fluorobenzene is an organic compound with the molecular formula C10H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and cyclobutoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-Chloro-4-cyclobutoxy-1-fluorobenzene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-cyclobutoxy-1-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the chlorine atom with a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Substitution Reactions: The fluorine and cyclobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aniline derivative, while oxidation may produce a quinone derivative.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-cyclobutoxy-1-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Chloro-4-cyclobutoxy-1-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclobutoxy group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-fluorobenzene: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Chloro-2-fluorobenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.

    2-Chloro-4-methoxy-1-fluorobenzene: The methoxy group is less bulky than the cyclobutoxy group, leading to different steric and electronic effects.

Uniqueness

2-Chloro-4-cyclobutoxy-1-fluorobenzene is unique due to the presence of the cyclobutoxy group, which introduces significant steric hindrance and alters the compound’s reactivity compared to its simpler analogs. This makes it a valuable compound for studying the effects of steric hindrance in chemical reactions and for designing molecules with specific properties .

Eigenschaften

Molekularformel

C10H10ClFO

Molekulargewicht

200.64 g/mol

IUPAC-Name

2-chloro-4-cyclobutyloxy-1-fluorobenzene

InChI

InChI=1S/C10H10ClFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2

InChI-Schlüssel

UXHUXGUECPJNFB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)OC2=CC(=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.